
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate is an organic compound with the molecular formula C15H24O3 It is characterized by its unique structure, which includes a ketone group, a double bond, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the corresponding alcohol, 6,10-Dimethylundeca-5,9-dien-2-ol, which is then oxidized to form the ketone. The final step involves esterification with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable.
化学反应分析
Types of Reactions
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity is of interest in drug discovery. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their pharmacological properties. These studies aim to develop new drugs with improved efficacy and safety profiles.
Industry
In the materials science industry, the compound is explored for its potential use in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which 6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are identified through biochemical assays and molecular modeling studies.
相似化合物的比较
Similar Compounds
6,10-Dimethyl-5,9-undecadien-2-yl acetate: Similar structure but lacks the ketone group.
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-ol: Similar structure but with a hydroxyl group instead of an acetate ester.
Uniqueness
6,10-Dimethyl-2-oxoundeca-5,9-dien-3-yl acetate is unique due to the presence of both a ketone and an acetate ester in its structure
By understanding the properties and applications of this compound, researchers can explore new avenues in organic synthesis, drug discovery, and materials science. This compound’s versatility makes it a valuable subject of study in both academic and industrial settings.
属性
CAS 编号 |
134451-03-9 |
|---|---|
分子式 |
C15H24O3 |
分子量 |
252.35 g/mol |
IUPAC 名称 |
(6,10-dimethyl-2-oxoundeca-5,9-dien-3-yl) acetate |
InChI |
InChI=1S/C15H24O3/c1-11(2)7-6-8-12(3)9-10-15(13(4)16)18-14(5)17/h7,9,15H,6,8,10H2,1-5H3 |
InChI 键 |
WWVBPGNCTIZPEK-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCC(C(=O)C)OC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


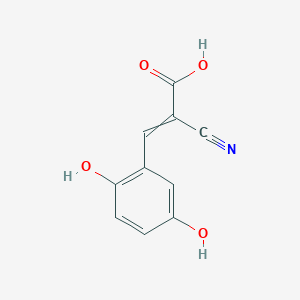
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
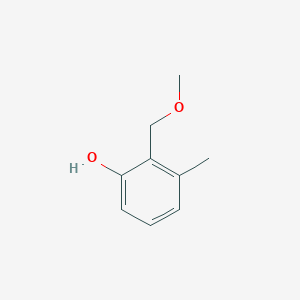
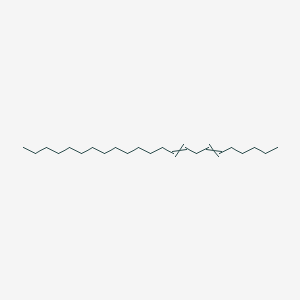
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
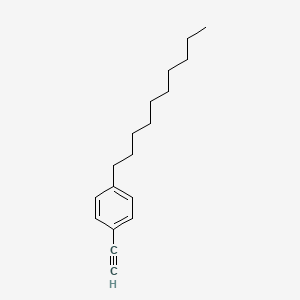
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)


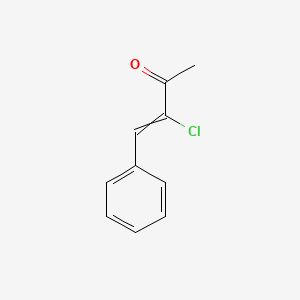
![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)
![tert-Butyltris[(pent-4-yn-1-yl)oxy]silane](/img/structure/B14285865.png)
![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
